molecular formula C19H38O2 B12755458 L-(+)-Tuberculostearic acid CAS No. 133398-13-7

L-(+)-Tuberculostearic acid

Cat. No.: B12755458
CAS No.: 133398-13-7
M. Wt: 298.5 g/mol
InChI Key: BEOUGZFCUMNGOU-GOSISDBHSA-N
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Description

L-(+)-Tuberculostearic acid: is a unique fatty acid predominantly found in mycobacteria, including Mycobacterium tuberculosis. It is characterized by its branched-chain structure and plays a significant role in the biology of these bacteria. This compound is of particular interest due to its diagnostic value, biofuel properties, and role in membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-(+)-Tuberculostearic acid can be synthesized through a two-step biosynthesis process involving a SAM-dependent methyltransferase and a flavin adenine dinucleotide (FAD)-binding oxidoreductase. The production can be inhibited by the addition of pivalic acid to mycobacterial growth cultures .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: L-(+)-Tuberculostearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce more saturated fatty acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-(+)-Tuberculostearic acid involves its incorporation into the cell wall of mycobacteria, where it plays a crucial role in maintaining the integrity and functionality of the bacterial membrane. The molecular targets include enzymes involved in fatty acid biosynthesis, such as SAM-dependent methyltransferase and FAD-binding oxidoreductase .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to L-(+)-Tuberculostearic acid include other branched-chain fatty acids found in mycobacteria, such as mycolic acids and phthioceranic acids .

Uniqueness: this compound is unique due to its specific structure and its role in the biology of Mycobacterium tuberculosis. Unlike other branched-chain fatty acids, it is used as a diagnostic marker for tuberculosis, highlighting its importance in medical research .

Conclusion

This compound is a fascinating compound with significant implications in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

133398-13-7

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

(10R)-10-methyloctadecanoic acid

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/t18-/m1/s1

InChI Key

BEOUGZFCUMNGOU-GOSISDBHSA-N

Isomeric SMILES

CCCCCCCC[C@@H](C)CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)O

Origin of Product

United States

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